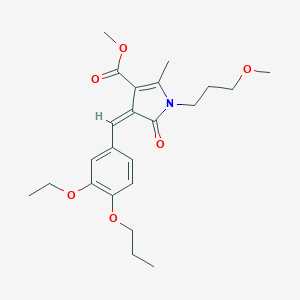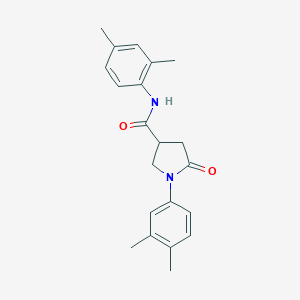![molecular formula C25H17Br2FN2O4S B299062 4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299062.png)
4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties, including its ability to inhibit certain cellular processes and its potential use in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid involves the inhibition of certain cellular processes, including the activation of NF-κB and the production of cytokines. This compound works by binding to specific receptors in cells, which prevents the activation of certain signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of certain cellular processes, including the activation of NF-κB and the production of cytokines. This compound has also been shown to have anti-inflammatory properties, which make it a promising candidate for the development of new drugs to treat inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid in lab experiments include its ability to inhibit certain cellular processes, which makes it a useful tool for studying the mechanisms of diseases such as cancer and inflammatory disorders. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on 4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid. One potential direction is the development of new drugs based on this compound to treat diseases such as cancer and inflammatory disorders. Another potential direction is further research to fully understand the mechanisms of action of this compound and its potential use in scientific research. Additionally, research on the potential toxicity of this compound and its effects on the environment is also important for future directions.
Synthesemethoden
The synthesis of 4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid involves several steps, including the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This intermediate is then reacted with 5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amine to form the final product.
Wissenschaftliche Forschungsanwendungen
The compound 4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit certain cellular processes, including the activation of NF-κB and the production of cytokines. These properties make it a promising candidate for the development of new drugs to treat a variety of diseases, including cancer and inflammatory disorders.
Eigenschaften
Molekularformel |
C25H17Br2FN2O4S |
|---|---|
Molekulargewicht |
620.3 g/mol |
IUPAC-Name |
4-[[(5Z)-5-[[3,5-dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C25H17Br2FN2O4S/c1-30-23(31)21(35-25(30)29-18-8-4-16(5-9-18)24(32)33)12-15-10-19(26)22(20(27)11-15)34-13-14-2-6-17(28)7-3-14/h2-12H,13H2,1H3,(H,32,33)/b21-12-,29-25? |
InChI-Schlüssel |
DAKGYNXZJJIWPH-QVGCJOEISA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)Br)/SC1=NC4=CC=C(C=C4)C(=O)O |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)Br)SC1=NC4=CC=C(C=C4)C(=O)O |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)Br)SC1=NC4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298979.png)
![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)
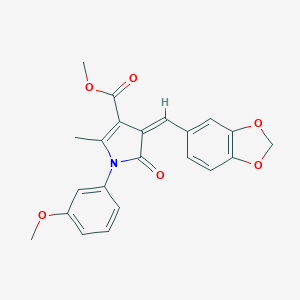
![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)
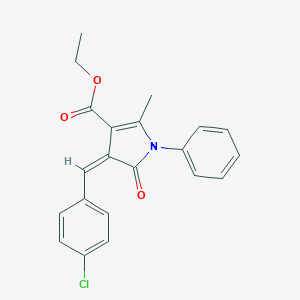
![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
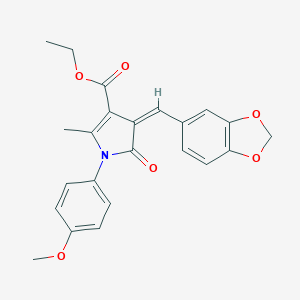
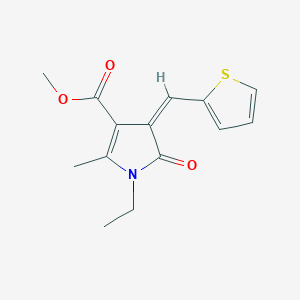
![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298995.png)
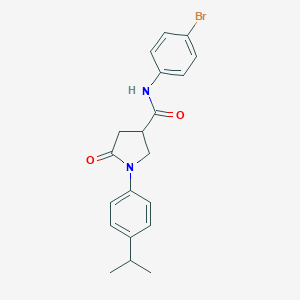
![ethyl 2-(2-ethoxy-3-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298999.png)
